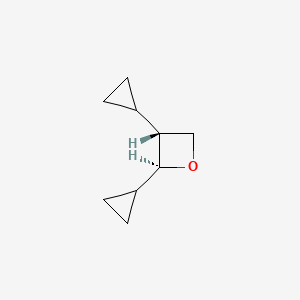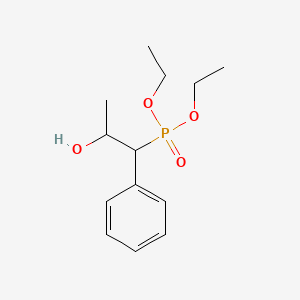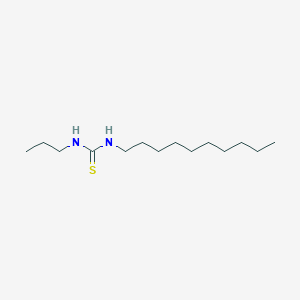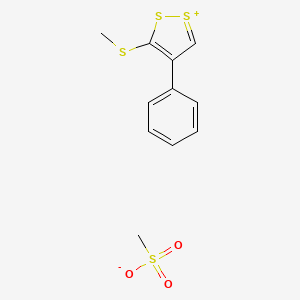
Acetic acid;7-methoxyphenanthren-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;7-methoxyphenanthren-2-ol is a chemical compound with the molecular formula C16H14O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both acetic acid and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxyphenanthren-2-ol typically involves the functionalization of phenanthrene derivatives. One common method is the Friedel-Crafts acylation of 7-methoxyphenanthrene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Acetic acid;7-methoxyphenanthren-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Acetic acid;7-methoxyphenanthren-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;7-methoxyphenanthren-2-ol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenanthrene core can intercalate with DNA, potentially leading to anticancer effects. Additionally, the acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound, lacking the methoxy and acetic acid groups.
7-Methoxyphenanthrene: Similar structure but without the acetic acid group.
Phenanthrene-2-ol: Lacks the methoxy group but contains the hydroxyl group.
Uniqueness
Acetic acid;7-methoxyphenanthren-2-ol is unique due to the presence of both methoxy and acetic acid functional groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to its simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
62672-60-0 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
acetic acid;7-methoxyphenanthren-2-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-13-5-7-15-11(9-13)3-2-10-8-12(16)4-6-14(10)15;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
InChIキー |
NNUBQDFROIHKDP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.COC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B14516511.png)





![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)

![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)

![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)

